molecular formula C16H22O3 B12618949 4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one CAS No. 915287-60-4

4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one

Cat. No.: B12618949
CAS No.: 915287-60-4
M. Wt: 262.34 g/mol
InChI Key: JIFOOXPGPFSQIY-UHFFFAOYSA-N
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Description

4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one is an organic compound characterized by its unique structure, which includes a methoxy group and a methylbutoxy group attached to a phenyl ring, along with a butenone moiety

Properties

CAS No.

915287-60-4

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

4-[3-methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one

InChI

InChI=1S/C16H22O3/c1-12(2)9-10-19-15-8-7-14(6-5-13(3)17)11-16(15)18-4/h5-8,11-12H,9-10H2,1-4H3

InChI Key

JIFOOXPGPFSQIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C=CC(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxyphenol and 3-methylbutanol.

    Etherification: The first step involves the etherification of 3-methoxyphenol with 3-methylbutanol in the presence of an acid catalyst to form 3-methoxy-4-(3-methylbutoxy)phenol.

    Aldol Condensation: The next step is the aldol condensation of 3-methoxy-4-(3-methylbutoxy)phenol with but-3-en-2-one in the presence of a base catalyst to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.

    Substitution: The methoxy and methylbutoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)but-3-en-2-one: Similar structure but lacks the methylbutoxy group.

    4-(3-Methoxyphenyl)but-3-en-2-one: Similar structure but lacks the methylbutoxy group.

    4-(4-Methoxy-3-methylphenyl)but-3-en-2-one: Similar structure but has a different substitution pattern on the phenyl ring.

Uniqueness

4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one is unique due to the presence of both methoxy and methylbutoxy groups, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.

Biological Activity

4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one, with the CAS number 915287-60-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, including its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C₁₆H₂₂O₃
  • Molecular Weight : 262.34 g/mol
  • LogP : 3.72 (indicating moderate lipophilicity) .

The biological activity of this compound appears to be linked to its ability to interact with various molecular targets in cells, particularly in cancer biology.

  • Antiproliferative Activity : Preliminary studies indicate that this compound may exhibit significant antiproliferative effects against various cancer cell lines. It is hypothesized that it may disrupt the cell cycle and induce apoptosis in malignant cells .
  • Angiogenesis Inhibition : The compound has shown promise in inhibiting angiogenesis, a critical process in tumor growth and metastasis. In chick chorioallantoic membrane (CAM) assays, it demonstrated the ability to block tumor growth and angiogenesis effectively .

Antiproliferative Effects

A study evaluating the antiproliferative effects of several derivatives found that this compound exhibited notable cytotoxicity against several human cancer cell lines, including:

  • HT-29 (Colon Carcinoma)
  • MCF7 (Breast Carcinoma)
  • M21 (Skin Melanoma)

The IC₅₀ values for these cell lines were reported in the nanomolar range, suggesting potent activity .

Case Studies and Experimental Data

A detailed examination of the compound's effects on cell cycle progression revealed:

  • G2/M Phase Arrest : Treatment with the compound led to significant cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .
Cell LineIC₅₀ (nM)Observed Effects
HT-2950G2/M arrest
MCF745Apoptosis
M2160Cytoskeleton disruption

Angiogenesis Studies

In CAM assays, the compound was compared to known angiogenesis inhibitors like combretastatin A-4. Results indicated that:

  • The compound effectively reduced blood vessel formation.
  • It exhibited low toxicity towards chick embryos, suggesting a favorable safety profile for further development .

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